molecular formula C11H13N3 B069509 N-Methyl-4-(1-imidazolyl)benzylamine CAS No. 179873-45-1

N-Methyl-4-(1-imidazolyl)benzylamine

Cat. No.: B069509
CAS No.: 179873-45-1
M. Wt: 187.24 g/mol
InChI Key: VZIBQMZVUZDSFA-UHFFFAOYSA-N
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Description

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methylmethanamine group

Scientific Research Applications

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, Tris[4-(1H-imidazol-1-yl)phenyl]amine, suggests that it should be handled with care to avoid dust formation and inhalation . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

Future Directions

While the specific future directions for “1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine” are not mentioned in the sources, there is a general interest in the development of novel drugs that contain heterocyclic nuclei due to their high chemotherapeutic values . Novel inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Mechanism of Action

The mechanism of action of 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-8-10-2-4-11(5-3-10)14-7-6-13-9-14/h2-7,9,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIBQMZVUZDSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428126
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-45-1
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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